2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid

Description

BenchChem offers high-quality 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVFZWBIJVXWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505265 | |

| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79242-76-5 | |

| Record name | 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid: Synthesis, Characterization, and Medicinal Chemistry Perspectives

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, a heterocyclic compound positioned at the intersection of two privileged medicinal chemistry scaffolds: pyrrole and thiophene. While this specific molecule is not extensively documented, its constituent moieties are present in a wide array of therapeutic agents, suggesting significant potential for drug discovery applications.[1] This document outlines a robust, proposed synthetic pathway, details the expected physicochemical and spectroscopic characterization methods for structural validation, and explores the molecule's potential as a core scaffold for developing novel therapeutics, particularly in oncology, infectious diseases, and inflammatory conditions. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space.

Introduction: The Strategic Value of the Pyrrole-Thiophene Scaffold

In modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity—a concept known as molecular hybridization—is a powerful strategy for generating novel leads with potentially enhanced or synergistic bioactivities. The title compound, 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, is a prime example of this design philosophy.

The Privileged Nature of Pyrrole and Thiophene Moieties

Both pyrrole and thiophene rings are classified as "privileged scaffolds" due to their recurrence in a multitude of biologically active compounds and approved drugs.[1][2]

-

Pyrrole: This five-membered nitrogen-containing heterocycle is a cornerstone of numerous natural products and synthetic drugs. Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3] The pyrrole nucleus serves as a versatile building block, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties.

-

Thiophene: As a bioisostere of the benzene ring, the thiophene nucleus is integral to many blockbuster drugs, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[2] Thiophene derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The sulfur atom can engage in unique interactions with biological targets, and the ring's electronic properties can be modulated through substitution.

Rationale for the Design of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid

The strategic fusion of a pyrrole ring at the C2 position of a thiophene-3-carboxylic acid scaffold is driven by several key hypotheses:

-

Synergistic Bioactivity: Combining two independently active pharmacophores may lead to compounds with enhanced potency or a novel mechanism of action.

-

Expanded Chemical Space: The rigid, planar structure provides a unique three-dimensional arrangement of hydrogen bond donors/acceptors and hydrophobic regions for interaction with biological targets.

-

Tunable Functionality: The carboxylic acid at the C3 position serves as a critical synthetic handle. It allows for the straightforward generation of amide or ester libraries, enabling rapid structure-activity relationship (SAR) exploration and optimization of physicochemical properties for improved drug-likeness.

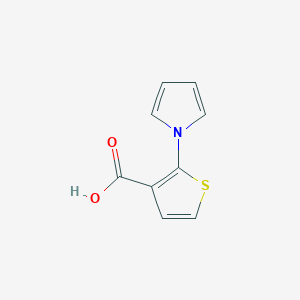

Structural Elucidation

The core structure of the molecule consists of a thiophene ring, with a pyrrole ring attached via its nitrogen atom to the C2 position of the thiophene, and a carboxylic acid group at the C3 position.

Caption: Chemical structure of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid.

Synthesis and Purification Workflow

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection points to an N-arylation reaction between pyrrole and a suitably activated thiophene derivative. The most direct approach involves the coupling of pyrrole with a 2-halothiophene-3-carboxylate ester, followed by saponification to yield the target carboxylic acid. This multi-step approach ensures high yields and purity.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation and characterization of the product from each step confirms readiness for the subsequent transformation.

Step 1: Synthesis of Methyl 2-bromothiophene-3-carboxylate (Precursor)

-

Esterification: To a solution of thiophene-3-carboxylic acid (1.0 equiv.) in methanol, add sulfuric acid (0.1 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield methyl thiophene-3-carboxylate.

-

Bromination: Dissolve the resulting ester (1.0 equiv.) in glacial acetic acid. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise while shielding the reaction from light. Stir at room temperature for 12-16 hours. Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude bromo-ester, which can be purified by column chromatography.

Step 2: N-Arylation via Ullmann Condensation

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine methyl 2-bromothiophene-3-carboxylate (1.0 equiv.), pyrrole (1.5 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.) in dimethyl sulfoxide (DMSO).

-

Causality Insight: The copper/L-proline catalytic system is a classic and cost-effective choice for Ullmann-type couplings, often providing excellent yields for N-arylation of heterocyclic amines.

-

-

Execution: Heat the mixture to 100-110 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract thoroughly with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography to isolate pure methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate.

Step 3: Saponification to the Final Product

-

Hydrolysis: Dissolve the purified ester from Step 2 (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (2.0-3.0 equiv.) and stir the mixture at room temperature for 2-4 hours.

-

Isolation: Monitor the reaction by TLC until the starting material is consumed. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The target compound, 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization may be performed if higher purity is required.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents the expected analytical profile.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₇NO₂S | - |

| Molecular Weight | 193.22 g/mol | [6] |

| CAS Number | Not assigned | - |

| Appearance | Off-white to pale yellow solid | Analog Comparison |

| Melting Point | >150 °C (decomposition likely) | Analog Comparison |

| LogP | ~2.5 | Computational Prediction |

Expected Spectroscopic Data

The following predictions are based on standard chemical shift values and the analysis of similar structures.[7][8]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5-13.5 ppm (s, 1H, -COOH): Broad singlet, characteristic of a carboxylic acid proton.

-

δ ~7.6-7.8 ppm (d, 1H, Thiophene-H5): Doublet.

-

δ ~7.1-7.3 ppm (d, 1H, Thiophene-H4): Doublet.

-

δ ~6.9-7.0 ppm (t, 2H, Pyrrole-Hα): Triplet for the two alpha-protons of the pyrrole ring.

-

δ ~6.2-6.3 ppm (t, 2H, Pyrrole-Hβ): Triplet for the two beta-protons of the pyrrole ring.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165-170 ppm (C=O, Carboxylic Acid)

-

δ ~130-145 ppm (Aromatic quaternary carbons)

-

δ ~110-130 ppm (Aromatic CH carbons)

-

-

FT-IR (ATR, cm⁻¹):

-

~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid)

-

~1680-1710 cm⁻¹ (strong, C=O stretch of carboxylic acid)

-

~1400-1550 cm⁻¹ (C=C aromatic stretching)

-

~700-800 cm⁻¹ (C-S stretching)

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for C₉H₈NO₂S [M+H]⁺: m/z 194.0270. Found: 194.02XX.

-

Potential Applications in Drug Discovery

The structural features of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid make it an attractive starting point for library synthesis targeting several therapeutic areas.

A Scaffold for Lead Optimization

The carboxylic acid is the primary handle for derivatization. Standard amide coupling reactions can be used to append a diverse range of amines, introducing new vectors for target interaction and modifying physicochemical properties. The pyrrole and thiophene rings are also amenable to further functionalization (e.g., halogenation, alkylation) in subsequent optimization campaigns.

Hypothesized Biological Targets

Based on the extensive literature on related scaffolds, this molecule and its derivatives are logical candidates for screening against the following target classes:

-

Kinase Inhibitors (Oncology): Many thiophene-based heterocycles function as hinge-binding motifs in protein kinase inhibitors.[2]

-

Bacterial DNA Gyrase/Topoisomerase IV (Antibacterial): Pyrrole-carboxylic acid derivatives have been investigated as inhibitors of these essential bacterial enzymes.[9]

-

Enzyme Inhibitors (Inflammation/Metabolic Disease): The scaffold could be adapted to target enzymes such as cyclooxygenases (COX) or other metabolic enzymes.

Proposed Bioassay and Screening Cascade

A logical workflow for evaluating a library derived from this core scaffold would proceed from broad to specific assays.

Caption: A typical bioassay screening cascade for lead discovery.

Conclusion and Future Outlook

2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid represents a strategically designed chemical scaffold with significant, untapped potential for drug discovery. By leveraging the privileged nature of its constituent pyrrole and thiophene rings, this molecule serves as an excellent starting point for the development of novel therapeutic agents. The synthetic route proposed in this guide is robust and relies on well-established, high-yielding reactions, ensuring accessibility for medicinal chemistry laboratories. The true value of this scaffold will be unlocked through the systematic synthesis and biological evaluation of derivative libraries, particularly those modifying the C3-carboxylic acid group. Future research should focus on screening these libraries against key oncology, antibacterial, and anti-inflammatory targets to identify promising lead compounds for further development.

References

-

Pyrrole-2-carboxylic acid - Wikipedia. Wikipedia.

-

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid - PubChem. National Center for Biotechnology Information.

-

3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | 74772-17-1 - ChemicalBook. ChemicalBook.

-

3-Thiophenecarboxylic acid 99% | 88-13-1 - Sigma-Aldrich. Merck KGaA.

-

(PDF) Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate.

-

Pyrrole-2-carboxylic acid 99% | 634-97-9 - Sigma-Aldrich. Merck KGaA.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.

-

Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research and Analytical Reviews.

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

-

Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents. Google Patents.

-

Thiophene-3-carboxylic acid | Biochemical Reagent - MedchemExpress.com. MedChemExpress.

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information.

-

Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. National Center for Biotechnology Information.

-

(PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate.

-

4,5,6,7-Tetrahydro-2-(1H-pyrrol-1-yl)benzo[b]thiophene-3-carboxylic acid - CAS Common Chemistry. CAS.

-

PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW - PharmaTutor. PharmaTutor.

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. SciTechnol.

-

3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | CAS 74772-17-1. Molbase.

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information.

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry.

-

Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Journal of Pharmaceutical Research International.

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. impactfactor.org [impactfactor.org]

- 6. 3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | CAS 74772-17-1 [matrix-fine-chemicals.com]

- 7. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Abstract

This application note presents a robust and detailed protocol for the purification of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid using preparative High-Performance Liquid Chromatography (HPLC). The compound, a heterocyclic carboxylic acid, is a valuable building block in medicinal chemistry and materials science. Due to its acidic nature and aromaticity, specific chromatographic strategies are required to achieve high purity and good peak shape. This guide provides a comprehensive methodology, from method development principles to a step-by-step purification protocol and troubleshooting, designed for researchers, chemists, and drug development professionals.

Introduction and Purification Rationale

2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid incorporates both electron-rich pyrrole and thiophene rings, along with a carboxylic acid functional group. This unique combination makes it a significant scaffold for the synthesis of novel pharmaceutical agents and organic materials. Impurities from synthesis, such as starting materials, isomers, or by-products, can significantly impact the outcomes of downstream applications, necessitating a reliable purification strategy.

Reversed-phase HPLC is the method of choice for this compound due to its polarity and molecular weight. The primary challenge in purifying acidic compounds like this is managing their ionization state. The carboxylic acid group will be ionized at neutral pH, leading to poor retention and severe peak tailing on standard non-polar stationary phases. The key to a successful separation is to suppress this ionization by controlling the mobile phase pH, thereby rendering the molecule more hydrophobic and amenable to retention by the stationary phase.[1][2]

This document explains the causality behind the selection of chromatographic parameters and provides a self-validating protocol to ensure researchers can achieve high-purity material consistently.

Analyte Physicochemical Properties

Understanding the properties of the target molecule is fundamental to developing an effective purification method.

| Property | Value / Structure | Justification for HPLC Method |

| Chemical Structure |  | The structure contains a carboxylic acid, requiring pH control. The thiophene and pyrrole rings provide UV chromophores for detection and potential for π-π interactions with specific stationary phases. |

| Molecular Formula | C₉H₇NO₂S | - |

| Molecular Weight | 193.22 g/mol | Well within the range for standard HPLC columns. |

| Predicted pKa | ~3.5 - 4.5 | The carboxylic acid's pKa dictates that a mobile phase pH of <2.5 is needed to ensure it is fully protonated, maximizing retention and improving peak symmetry.[2] |

| UV Absorbance (λmax) | ~230-280 nm | The conjugated aromatic system of pyrrole and thiophene allows for sensitive detection using a UV-Vis detector.[3][4][5] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Compatible with typical reversed-phase HPLC solvents. |

HPLC Method Development Strategy

The logical flow for developing a robust purification method is paramount. The choices of stationary phase, mobile phase, and detection wavelength are interconnected and based on the analyte's properties.

3.1. Stationary Phase Selection

The choice of stationary phase dictates the primary interaction mechanism for separation.[6][7]

-

Primary Recommendation: C18 (Octadecylsilane) : This is the workhorse of reversed-phase chromatography, separating molecules based on hydrophobicity. A C18 column provides strong retention for the neutral, protonated form of the analyte. It is an excellent starting point for this purification.

-

Alternative for Selectivity: Phenyl-Hexyl : If co-eluting impurities are an issue, a Phenyl-Hexyl phase can offer alternative selectivity. This phase provides π-π interactions between the phenyl ligands and the aromatic rings of the analyte, which can resolve impurities that have similar hydrophobicity but different aromatic character.[8]

3.2. Mobile Phase Optimization

The mobile phase is a critical factor in controlling retention and selectivity.[9][10]

-

Organic Modifier : Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency at lower wavelengths.

-

Aqueous Phase & pH Control : The most crucial parameter for this analyte is the pH. To suppress the ionization of the carboxylic acid, an acid must be added to the aqueous mobile phase.

-

0.1% Formic Acid (FA) : Recommended for most applications, including those where fractions will be analyzed by mass spectrometry (LC-MS). It effectively lowers the pH to ~2.7.

-

0.1% Trifluoroacetic Acid (TFA) : Provides a lower pH (~2.0) and acts as an ion-pairing agent, often resulting in sharper peaks for acidic and basic compounds. However, TFA can be difficult to remove from the final product and can suppress ionization in mass spectrometry.[1]

-

3.3. Detection

The conjugated pyrrole and thiophene systems allow for strong UV absorbance.[5] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, as it can monitor a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for sensitivity and can also be used for peak purity analysis by comparing spectra across a single peak. Based on literature for similar chromophores, a primary wavelength of 254 nm is a robust starting point, with a secondary wavelength around 230 nm for confirmation.[4][11]

Detailed Purification Protocol

This protocol is designed for a preparative HPLC system equipped with a UV-Vis or PDA detector and a fraction collector.

4.1. Instrumentation and Materials

-

Instrumentation:

-

Preparative HPLC system with binary or quaternary pump

-

Autosampler or manual injector

-

Column oven

-

UV-Vis or PDA Detector

-

Automated fraction collector

-

-

Column:

-

C18, 5 or 10 µm particle size (e.g., 250 x 21.2 mm for gram-scale purification)

-

-

Chemicals and Reagents:

-

Crude 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (FA), LC-MS grade

-

Dimethyl sulfoxide (DMSO) or Methanol for sample dissolution

-

4.2. Preparation of Solutions

-

Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v). (e.g., 1 mL of FA in 999 mL of HPLC-grade water).

-

Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). (e.g., 1 mL of FA in 999 mL of HPLC-grade ACN).

-

Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or Methanol to a final concentration of 10-50 mg/mL. Ensure the sample is fully dissolved; filter through a 0.45 µm syringe filter if particulates are present.

4.3. Chromatographic Conditions

The following table outlines the recommended starting conditions for the purification.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 21.2 mm, 5 µm | Standard reversed-phase column for hydrophobic retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier suppresses ionization of the carboxylic acid.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase HPLC. |

| Gradient | 30% to 70% B over 20 minutes | A scouting gradient to separate the target from more polar and less polar impurities. This should be optimized based on initial results. |

| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID column. Adjust as needed based on system pressure. |

| Column Temp. | 30 °C | Improves peak shape and reduces viscosity. |

| Detection | 254 nm (Primary), 230 nm (Secondary) | Wavelengths where the aromatic rings provide strong absorbance.[4][11] |

| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |

4.4. Experimental Workflow

Caption: Overall workflow from sample preparation to final pure product.

Step-by-Step Protocol:

-

System Equilibration: Purge the pump lines with fresh mobile phases. Equilibrate the column with the starting mobile phase conditions (e.g., 30% B) for at least 10-15 column volumes or until a stable baseline is achieved.

-

Blank Injection: Inject the sample solvent (e.g., DMSO) to ensure no ghost peaks are present from the solvent or system.

-

Sample Injection: Inject the prepared sample onto the column.

-

Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Use peak-based collection if available, setting a threshold to trigger collection.

-

Post-Run Analysis: After the purification run, perform a rapid analytical HPLC injection of the collected fractions to confirm purity.

-

Pooling and Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%).

-

Solvent Removal: Remove the mobile phase solvents using a rotary evaporator to eliminate the acetonitrile, followed by lyophilization (freeze-drying) to remove the water and formic acid, yielding the pure solid product.

Results and Discussion

A successful purification should yield a chromatogram with a sharp, symmetrical main peak, well-resolved from any impurities. The retention time of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid will depend on the exact conditions but is expected to be in the middle of the gradient run.

Expected Outcome:

| Parameter | Before Purification | After Purification |

| Purity (by HPLC Area %) | 85 - 95% | >99% |

| Appearance | Off-white to brown solid | White to pale yellow solid |

| Peak Shape | May show tailing | Symmetrical (Asymmetry Factor 0.9 - 1.2) |

Peak purity can be further confirmed using a PDA detector by overlaying the UV-Vis spectra from the upslope, apex, and downslope of the peak. Identical spectra indicate a high probability of a pure compound.

Troubleshooting Guide

Even with a robust method, issues can arise. This guide provides solutions to common problems.

Caption: Decision matrix for addressing common HPLC purification issues.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid, high purity, excellent peak shape, and good recovery can be achieved. The provided protocol, including the troubleshooting guide and workflow diagrams, serves as a comprehensive resource for scientists and researchers in the pharmaceutical and chemical industries.

References

-

Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of pyrrole series. Retrieved from [Link]

-

Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

-

Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

-

Scholars Middle East Publishers. (n.d.). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers. Retrieved from [Link]

-

Welch Materials. (n.d.). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

-

ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride. Retrieved from [Link]

-

LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). pH/Organic solvent double-gradient reversed-phase HPLC. Retrieved from [Link]

-

PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of thiophene rings on UV/visible spectra. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. Retrieved from [Link]

-

Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation. Retrieved from [Link]

-

Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

-

ResearchGate. (n.d.). New HPTLC method, with systematic mobile-phase optimization. Retrieved from [Link]

-

Pharmacognosy Magazine. (n.d.). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]

-

Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

-

MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

-

PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

Sources

- 1. biotage.com [biotage.com]

- 2. welch-us.com [welch-us.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. phcog.com [phcog.com]

- 6. rjptonline.org [rjptonline.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Biological Screening of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the initial biological screening of a novel class of heterocyclic compounds: 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid and its derivatives. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore the therapeutic potential of this chemical scaffold. By providing a tiered screening approach, this guide facilitates an efficient evaluation of these compounds for antimicrobial, anticancer, and anti-inflammatory activities.

The unique structural motif of a pyrrole ring linked to a thiophene-3-carboxylic acid core suggests a rich potential for diverse biological interactions. The pyrrole moiety is a common feature in many biologically active natural products and synthetic drugs, while thiophene rings are known isosteres of benzene and other aromatic systems, often contributing to enhanced therapeutic profiles.[1][2] The carboxylic acid group provides a key site for interaction with biological targets and for the synthesis of a diverse library of derivatives, such as amides and esters, to modulate pharmacokinetic and pharmacodynamic properties.

This guide will first outline a general synthetic strategy for the creation of a focused library of these derivatives. Subsequently, it will detail a strategic, tiered approach to biological screening, beginning with broad primary assays and progressing to more specific secondary and mechanistic studies. Each protocol is presented with the underlying scientific rationale, necessary controls for data integrity, and guidance on data interpretation.

I. Synthesis of a Focused Library of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid Derivatives

A fundamental step in any screening campaign is the generation of a library of chemical analogs to explore the structure-activity relationship (SAR). A plausible synthetic route to the core structure and its derivatives is outlined below. This generalized protocol is based on established methods for the synthesis of related heterocyclic compounds.[3]

Protocol 1: General Synthesis of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid and its Amide Derivatives

This protocol describes a two-step process: the synthesis of the core carboxylic acid followed by its conversion to a variety of amide derivatives.

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophene-3-carboxylic acid in a suitable solvent such as acetic acid.

-

Addition of Reagent: To this solution, add 2,5-dimethoxytetrahydrofuran in a 1:1 molar ratio.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is the crude 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

Step 2: Synthesis of Amide Derivatives

-

Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the synthesized 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated acid, add the desired primary or secondary amine (1.1 equivalents).

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

-

Characterization: Characterize the final amide derivatives using appropriate spectroscopic techniques.

II. Tiered Biological Screening Strategy

A tiered or hierarchical screening approach is a cost-effective and efficient method to identify promising lead compounds from a chemical library. This strategy involves progressing compounds through a series of assays of increasing complexity and specificity.

Caption: A tiered approach to biological screening.

III. Protocols for Primary Biological Screening

The following protocols are designed for the initial assessment of the biological activities of the synthesized 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid derivatives.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution of the compounds in CAMHB in the 96-well plates to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.

-

Controls:

-

Positive Control: Wells containing a known antibiotic with a known MIC against the test strain.

-

Negative Control (Growth Control): Wells containing only the bacterial inoculum in CAMHB.

-

Sterility Control: Wells containing only CAMHB.

-

Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds and the bacterial inoculum.

-

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Example Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| PTC-H (Parent Acid) | 64 | >128 |

| PTC-Amide 1 | 16 | 64 |

| PTC-Amide 2 | 32 | 128 |

| Ciprofloxacin | 0.5 | 0.25 |

| Vancomycin | 1 | >128 |

Protocol 3: In Vitro Anticancer Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Normal human cell line (e.g., HEK293 embryonic kidney cells, for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., Doxorubicin)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Controls:

-

Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

-

Negative Control (Untreated): Cells treated with medium containing the same concentration of DMSO as the test wells.

-

Blank: Wells with medium only (no cells).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Example Data Presentation:

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/MCF-7) |

| PTC-H (Parent Acid) | >100 | >100 | >100 | - |

| PTC-Amide 1 | 15.2 | 25.8 | 85.1 | 5.6 |

| PTC-Amide 2 | 45.6 | 68.3 | >100 | >2.2 |

| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |

Protocol 4: In Vitro Anti-inflammatory Screening - COX-2 Inhibition Assay

This fluorometric assay measures the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.[9][10]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Celecoxib, a selective COX-2 inhibitor)

-

96-well black microtiter plates

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme in the assay buffer.

-

Compound Addition: In the 96-well plate, add the test compounds at various concentrations.

-

Controls:

-

Enzyme Control (100% activity): Wells containing the enzyme and assay buffer without any inhibitor.

-

Inhibitor Control: Wells containing the enzyme and a known COX-2 inhibitor like Celecoxib.

-

Background Control: Wells containing the assay buffer and substrate but no enzyme.

-

-

Enzyme Addition and Incubation: Add the diluted COX-2 enzyme to all wells except the background control. Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the COX Probe to all wells, followed by the addition of arachidonic acid to initiate the reaction.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C.

-

Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. The IC₅₀ value can be determined by plotting a dose-response curve.

Example Data Presentation:

| Compound | COX-2 Inhibition IC₅₀ (µM) |

| PTC-H (Parent Acid) | 85.3 |

| PTC-Amide 1 | 5.7 |

| PTC-Amide 2 | 22.1 |

| Celecoxib | 0.04 |

IV. Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid derivatives are yet to be elucidated, based on the activities of related heterocyclic compounds, several potential pathways can be hypothesized.

Caption: Hypothesized mechanisms of action.

V. Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust framework for the initial biological evaluation of 2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid derivatives. The tiered screening approach allows for a systematic and efficient investigation of their potential as antimicrobial, anticancer, and anti-inflammatory agents. Positive "hits" from these primary screens should be advanced to secondary assays for confirmation and further characterization, including determination of selectivity, elucidation of the mechanism of action, and eventually, evaluation in in vivo models of disease. The structural novelty of this scaffold holds significant promise for the discovery of new therapeutic agents.

VI. References

-

Archna, Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

-

Gieroba, B., Sławiński, J., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(15), 4489. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 55(2s), s486-s503.

-

JOVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

-

Khan, M. A., et al. (2020). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 10(1), 1-13.

-

Marian, C., et al. (2014). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate.

-

Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]

-

Szymański, P., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. International Journal of Molecular Sciences, 22(16), 8965.

-

van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for antitumor agent-109 cytotoxicity. In Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols (pp. 237-245). Humana Press.

-

WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 23, 2026, from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 23, 2026, from [Link]

-

de Souza, T. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4307. [Link]

Sources

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors [mdpi.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Heterocyclic Carboxylic Acids

Welcome to the technical support center for the purification of polar heterocyclic carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with this class of molecules. The inherent properties of these compounds—high polarity, zwitterionic character, and potential for metal chelation—frequently render standard purification protocols ineffective.

This document moves beyond simple step-by-step instructions. It delves into the mechanistic reasoning behind common purification problems and provides field-proven strategies to overcome them. Our goal is to empower you with the knowledge to not only solve your immediate purification issue but also to develop robust, rational purification strategies for future challenges.

Frequently Asked Questions & Troubleshooting

Chromatography Challenges

This is the most common issue encountered. The problem stems from a fundamental mismatch: your highly polar analyte has a much stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase. In reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions, which are minimal for your compound.[1] Furthermore, using mobile phases with very high water content (>95%) can cause a phenomenon known as "hydrophobic collapse" on traditional C18 columns, where the alkyl chains fold onto themselves, reducing the available surface area for interaction and further decreasing retention.[2]

Core Causality: Insufficient hydrophobic interaction between the polar analyte and the non-polar stationary phase.

Solutions:

-

Manipulate Analyte Ionization (pH Control): The ionization state of your carboxylic acid (and any basic heterocycle nitrogens) is the most powerful tool for controlling retention in RP-HPLC.[3] By adjusting the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid, you can protonate the carboxylate anion, rendering the molecule neutral and significantly more hydrophobic.[4] This increases its affinity for the stationary phase.

-

Expert Tip: For compounds with both acidic (COOH) and basic (e.g., pyridine) groups, the situation is more complex. You must consider both pKa values. Lowering the pH will protonate the basic nitrogen (making it more polar) while neutralizing the acid (making it less polar). The net effect on retention depends on the overall change in polarity. Often, a pH between the two pKa values, where the molecule is zwitterionic, results in the lowest retention. You must experiment at both low and high pH.[5]

-

-

Use an Aqueous-Stable RP Column: Select a column specifically designed for use in highly aqueous mobile phases. These are often labeled "AQ" or "Polar-Endcapped." They incorporate polar functional groups near the silica surface or use different bonding chemistries to prevent hydrophobic collapse and provide better retention for polar analytes.[6]

-

Consider Ion-Pair Chromatography: If pH adjustment is insufficient, introduce an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acids) into the mobile phase. This reagent contains a hydrophobic tail and a charged head group that forms an ion pair with your charged analyte. This new complex is electrically neutral and has significantly more hydrophobicity, allowing for strong retention on a C18 column.[7]

-

Caution: Ion-pairing reagents can be difficult to remove from the column and are often incompatible with mass spectrometry (MS).[7]

-

This occurs because the highly polar functional groups of your analyte (especially the carboxylic acid and basic nitrogens) interact too strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[8] This leads to non-specific binding, resulting in broad, tailing peaks or complete retention.

Core Causality: Strong, undesirable ionic interactions between the analyte and the acidic silica stationary phase.

Solutions:

-

Use Mobile Phase Additives: Adding a small amount of a competitive agent to your mobile phase can drastically improve peak shape.

-

For Acids: Add 0.5-2% acetic acid or formic acid to the eluent. This protonates basic sites on your molecule and saturates the silica surface, minimizing strong ionic interactions.[9]

-

For Zwitterions/Bases: Add 0.5-2% triethylamine (TEA) or ammonia. These bases will preferentially interact with the acidic silanol groups, "masking" them from your analyte.[10][11]

-

-

Switch to a Different Stationary Phase: If modifying the mobile phase isn't enough, the stationary phase itself is the problem.

-

Deactivated Silica: You can pre-treat your packed silica column by flushing it with a solvent containing a base like TEA to neutralize the acidic sites.[10]

-

Alternative Phases: Consider using less acidic stationary phases like alumina (neutral or basic), or bonded phases like Diol or Amino (NH2) columns, which offer different selectivity and milder interactions.[12]

-

When traditional methods fail, it's time to employ techniques specifically designed for highly polar molecules.

Solutions:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution.[1][13] HILIC uses a polar stationary phase (like silica, diol, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] The mechanism involves partitioning the analyte into a water-enriched layer that forms on the surface of the stationary phase.[1] Polar compounds are more strongly retained. Water is the "strong" eluting solvent.

-

Key Advantage: HILIC is fully compatible with MS detection, as the high organic content of the mobile phase promotes efficient ionization.[7]

-

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[15]

-

Anion-Exchange (AEX): Uses a positively charged stationary phase to retain anionic compounds. At a pH above your carboxylic acid's pKa, your molecule will have a net negative charge and bind to the column. Elution is achieved by increasing the salt concentration or changing the pH.

-

Cation-Exchange (CEX): Uses a negatively charged stationary phase.[16] At a pH below the pKa of a basic nitrogen in your heterocycle, your molecule will have a net positive charge and bind.

-

Zwitterionic-Exchange: These specialized columns contain both positive and negative charges and can offer unique selectivity for zwitterionic molecules like amino acids or many heterocyclic carboxylic acids.[17][18][19]

-

Workflow & Strategy

Post-Purification & Final Form Challenges

Many nitrogen and sulfur-containing heterocyclic compounds are excellent metal chelators.[20][21] The source of metal contamination is often the stainless steel components (frits, tubing, column body) of standard HPLC systems.[22] The acidic, buffered mobile phases commonly used can leach trace metals, which are then complexed by your purified compound.

Core Causality: Chelation of leached metals from the purification system by the analyte.

Solutions:

-

Use an Inert (Biocompatible) System: Whenever possible, use an HPLC system constructed with PEEK or MP35N components, which are metal-free and eliminate this source of contamination.

-

Add a Chelating Agent to the Mobile Phase: Introducing a small amount (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) into your aqueous mobile phase can be effective. EDTA is a stronger chelator and will "scavenge" any leached metal ions before your compound can bind to them.[23]

-

Post-Purification Cleanup: Pass the pooled, purified fractions through a dedicated metal scavenger cartridge or resin as a final polishing step.

Crystallization of highly polar, often zwitterionic, molecules can be exceptionally difficult due to high solvation energies and the presence of multiple hydrogen bond donors and acceptors, which can favor disordered, amorphous states.

Core Causality: Strong solvent interactions and conformational flexibility hindering the formation of an ordered crystal lattice.

Solutions:

-

Systematic Solvent/Antisolvent Screening: Use a high-throughput screening approach with a panel of solvents. Dissolve your compound in a small amount of a polar, "good" solvent (e.g., DMSO, water, methanol) and slowly add a less polar "anti-solvent" (e.g., acetonitrile, acetone, isopropanol, THF) until turbidity appears, then allow it to stand.

-

pH Adjustment and Salt Formation: Do not underestimate the power of salt formation. Many heterocyclic carboxylic acids that are intractable as zwitterions will readily crystallize as a salt.[24]

-

Acidic Salts: Add a stoichiometric amount of HCl (in isopropanol or dioxane) or methanesulfonic acid to form the hydrochloride or mesylate salt.

-

Basic Salts: Use sodium hydroxide or potassium hydroxide to form the corresponding carboxylate salt.

-

-

Co-crystal Formation: If all else fails, consider forming a co-crystal.[25] This involves crystallizing your compound with a second, benign "co-former" molecule that can establish strong, directional hydrogen bonds, effectively creating a scaffold to promote lattice formation.[24]

Data Tables & Protocols

Table 1: Comparison of Primary Chromatography Modes

| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX) |

| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Amide, Diol, ZIC) | Charged (Quat. Amine, Sulfonic Acid) |

| Mobile Phase | High Aqueous to High Organic | High Organic to High Aqueous | Aqueous Buffer with Salt Gradient |

| Retention Principle | Hydrophobic Interactions | Partitioning into Water Layer | Electrostatic Interactions |

| Best For... | Moderately polar, ionizable compounds (with pH control) | Very polar, hydrophilic, and zwitterionic compounds | Charged or ionizable compounds |

| MS Compatibility | Good (with volatile buffers) | Excellent (high organic promotes ionization) | Poor (high salt concentrations suppress signal) |

| Key Challenge | Poor retention of very polar analytes[26] | Method development can be complex; long equilibration times | Limited to charged analytes; MS incompatibility |

Protocol 1: Generic HILIC Screening Method

This protocol provides a starting point for assessing if HILIC is a viable technique for your compound.

-

Column Selection: Choose a HILIC column (e.g., Amide or bare Silica phase, 3 µm particle size, 2.1 x 100 mm).

-

Mobile Phase Preparation:

-

Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

-

Mobile Phase B: 10:90 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95% A / 5% B) to ensure good peak shape. Mismatching the sample solvent can cause peak splitting or broadening.

-

Gradient Conditions:

-

Flow Rate: 0.4 mL/min

-

Time (min) | %B

-

0.0 | 5

-

10.0 | 50

-

12.0 | 95

-

14.0 | 95

-

14.1 | 5

-

20.0 | 5

-

-

Equilibration: HILIC requires longer equilibration times than RP. Ensure the column is equilibrated with the starting conditions for at least 10-15 column volumes before the first injection.

-

Analysis: If retention is observed, the next step is to optimize the buffer salt concentration, pH, and gradient slope to achieve the desired separation.

Protocol 2: Deactivating a Silica Gel Column for Flash Chromatography

This protocol is for reducing strong interactions with acidic silica during flash chromatography.[10]

-

Column Packing: Dry pack the column with standard silica gel.

-

Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent system that provides a target compound Rf of ~0.2-0.3.

-

Deactivation:

-

Prepare a solvent mixture identical to your initial elution solvent, but add 1-2% triethylamine (TEA).

-

Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This allows the TEA to adsorb to the most active acidic sites on the silica.

-

-

Equilibration: Flush the column with 2-3 column volumes of the original, unmodified eluent to remove excess TEA from the mobile phase.

-

Loading and Elution: Load your sample and run the chromatography as planned. The pre-treatment should result in sharper peaks and better recovery.

References

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

-

Google Patents. Process for the purification of carboxylic acids.

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

-

Reddit. (2019). Isolation of a Carboxylic acid.

-

ResearchGate. (2018). For highly polar compound, how to do the purification?

-

PMC. Challenges and solutions for the downstream purification of therapeutic proteins.

-

Buchi.com. Why HILIC is what your polar compounds need for purification.

-

BenchChem. Troubleshooting guide for the purification of polar quinoline compounds.

-

ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.

-

ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

-

ResearchGate. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography.

-

MDPI. (2023). Chelating Extractants for Metals.

-

Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?

-

LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.

-

University of Rochester. Troubleshooting Flash Column Chromatography.

-

Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.

-

MDPI. (2022). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials.

-

PMC. (2010). Chelation in Metal Intoxication.

-

PMC. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.

-

ResearchGate. (2024). Separation of Pharmaceutical Process-Related Impurities via an Organic Solvent Nanofiltration Membrane Cascade.

-

Chemical Communications (RSC Publishing). (2015). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.

-

ResearchGate. (2005). Study of the selectivity of reversed-phase columns for the separation of polycarboxylic acids and polyphenol compounds.

-

TSI Journals. STUDIES ON NOVEL HETEROCYCLIC COMPOUNDS HAVING METAL CHELATING GROUP.

-

Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes.

-

Nest Group. Zwitterion Chromatography – ZIC.

-

Agilent. Control pH During Method Development for Better Chromatography.

-

Guide for crystallization.

-

JOCPR. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.

-

PMC. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

-

MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.

-

Biotage. (2023). What can I use to purify polar reaction mixtures?

-

Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions.

-

MDPI. (2015). Structures and Synthesis of Zwitterionic Polymers.

-

Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.

-

YouTube. (2015). Selected Case Studies and Impurity Strategies for Drug Substances by Paul Wrezel, Ph.D. (Full).

-

ResearchGate. (2004). purification and properties of metal-chelating substance in chlorophyll degradation.

-

HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.

-

ResearchGate. (2006). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.

-

PubMed. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments.

-

Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.

Sources

- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 2. hplc.eu [hplc.eu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. welch-us.com [welch-us.com]

- 8. Purification [chem.rochester.edu]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotage.com [biotage.com]

- 15. diva-portal.org [diva-portal.org]

- 16. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nestgrp.com [nestgrp.com]

- 19. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chelating Extractants for Metals [mdpi.com]

- 21. tsijournals.com [tsijournals.com]

- 22. researchgate.net [researchgate.net]

- 23. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 24. unifr.ch [unifr.ch]

- 25. researchgate.net [researchgate.net]

- 26. teledyneisco.com [teledyneisco.com]

Technical Support Center: A Researcher's Guide to the Paal-Knorr Pyrrole Synthesis

Welcome to the comprehensive support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this venerable yet powerful reaction. Here, we move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the success of your synthesis.

Introduction to the Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] Its enduring utility lies in its operational simplicity and the ready availability of the requisite starting materials.[2] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2]

Despite its robustness, the Paal-Knorr synthesis is not without its challenges. Historically, the reaction has been associated with harsh conditions, such as prolonged heating in strong acids, which can be detrimental to sensitive functional groups.[1][3] This guide will address these limitations and provide modern solutions to optimize your synthetic outcomes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Paal-Knorr pyrrole synthesis.

Issue 1: Low or No Product Yield

Question: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer: Low yields in the Paal-Knorr synthesis can be traced back to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your starting materials.

-

Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heat to drive the reaction to completion.[4] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of very strong acids can lead to the degradation of either the starting materials or the desired pyrrole product.[5]

-

Recommendation: Begin by systematically screening reaction temperatures and monitoring the progress by Thin Layer Chromatography (TLC). A gradual increase in temperature may be all that is required. For thermally sensitive substrates, consider extending the reaction time at a lower temperature. Modern approaches such as microwave-assisted synthesis can often provide higher yields in significantly shorter reaction times.[4][6]

-

-

Poorly Reactive Starting Materials: The electronic nature and steric bulk of your substrates play a critical role.

-

Amines with Electron-Withdrawing Groups: These amines are less nucleophilic and will react more sluggishly.[4]

-

Sterically Hindered Substrates: Bulky groups on either the 1,4-dicarbonyl compound or the amine can impede the initial nucleophilic attack and subsequent cyclization.[4][7]

-

Recommendation: For poorly reactive amines, more forcing conditions, such as higher temperatures or a stronger acid catalyst, may be necessary. For sterically hindered substrates, prolonged reaction times are often required. In some cases, a smaller, more active catalyst may be more effective at accessing a sterically hindered carbonyl group.[4]

-

-

Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While an acid catalyst is generally beneficial, an inappropriate choice can lead to side reactions or decomposition.

Issue 2: Significant Furan Byproduct Formation

Question: I am observing a significant amount of furan byproduct in my reaction mixture. How can I suppress this side reaction?

Answer: The formation of furans is a well-known competing reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions (pH < 3).[8] The mechanism for furan formation involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself.[6]

To favor the formation of the desired pyrrole, consider the following strategies:

-

pH Control: Maintain a neutral or weakly acidic environment. The use of amine/ammonium hydrochloride salts or reactions at a pH below 3 can favor furan formation.[3]

-

Use an Excess of the Amine: By increasing the concentration of the amine, you can kinetically favor the intermolecular reaction leading to the pyrrole over the intramolecular cyclization of the dicarbonyl that forms the furan.[7]

-

Catalyst Selection: Milder Brønsted acids or a variety of Lewis acids, such as Sc(OTf)₃ and Bi(NO₃)₃, have been shown to be effective in promoting pyrrole synthesis while minimizing furan formation.[6][7] Heterogeneous catalysts like silica sulfuric acid can also provide high yields of pyrroles under mild conditions.[3]

Issue 3: My Crude Product is a Dark, Tarry Material

Question: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?

Answer: The formation of a dark, tarry substance is often indicative of polymerization of the starting materials or the pyrrole product itself. This is typically a consequence of excessively high temperatures or highly acidic conditions.[7]

-

Recommendation:

-

Lower the Reaction Temperature: If feasible, run the reaction at a lower temperature for a longer duration.[4]

-

Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid catalyst. In some instances, the reaction can proceed under neutral conditions, albeit at a slower rate.[4]

-

Solvent Selection: While some Paal-Knorr reactions are performed neat, utilizing a high-boiling, inert solvent can provide better temperature control and prevent localized overheating.[4]

-

Issue 4: Lack of Regioselectivity with Unsymmetrical Dicarbonyls

Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity with unsymmetrical 1,4-dicarbonyls hinges on differentiating the reactivity of the two carbonyl groups.

-

Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, thereby favoring reaction at the less hindered carbonyl.[7]

-

Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[7]

-

Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[7]

Visualizing the Paal-Knorr Mechanism and Troubleshooting

To better understand the reaction and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Caption: A workflow for troubleshooting common issues in the Paal-Knorr synthesis.

Experimental Protocols

The following are generalized protocols that can be adapted to specific substrates.

Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq.).

-

Add the primary amine (1.0-1.2 eq.) and the chosen solvent (e.g., ethanol, acetic acid, or toluene).

-

Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of acetic acid).

-